molecular formula C13H9FO B1294949 2-Fluorobenzophenone CAS No. 342-24-5

2-Fluorobenzophenone

Cat. No.: B1294949
CAS No.: 342-24-5
M. Wt: 200.21 g/mol
InChI Key: DWFDQVMFSLLMPE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Fluorobenzophenone undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Fluorobenzophenone can be compared with other fluorinated benzophenones, such as 4-Fluorobenzophenone and 4,4’-Difluorobenzophenone . These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique position of the fluorine atom in this compound imparts distinct reactivity and properties, making it suitable for specific applications .

Similar Compounds

Properties

IUPAC Name

(2-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDQVMFSLLMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075389
Record name 2-Fluorobenzophenone
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

342-24-5
Record name 2-Fluorobenzophenone
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Record name 2-Fluorobenzophenone
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Record name 342-24-5
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Record name 2-Fluorobenzophenone
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Record name 2-fluorobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Fluorobenzophenone has the molecular formula C13H9FO and a molecular weight of 200.20 g/mol. [, ]

A: Researchers have characterized this compound using various spectroscopic methods, including infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the compound's functional groups and structural features. For instance, IR and Raman spectroscopy reveal characteristic bands corresponding to the carbonyl group and C-F bond vibrations.

A: While this compound itself may not be a catalyst, it serves as a crucial starting material in synthesizing various compounds, some of which exhibit catalytic properties. []

A: Structural modifications of this compound can significantly impact its activity. For instance, introducing different substituents on the aromatic rings can alter its electronic properties and steric hindrance, ultimately affecting its binding affinity to target molecules. [, ] Researchers have investigated the SAR of this compound derivatives, aiming to optimize their potency and selectivity for specific applications.

ANone: Several analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:

  • Gas Chromatography (GC): GC coupled with electron capture detection is a highly sensitive method for quantifying this compound and related compounds in biological samples like plasma. []
  • Fluorescence Spectroscopy: Researchers have explored the fluorescence properties of this compound derivatives for applications in analytical chemistry, such as developing screening methods for drug detection in beverages. []
  • Electroanalytical Techniques: Electrochemical methods, such as voltammetry, have been utilized to study the oxidative behavior of this compound derivatives and develop sensitive methods for their determination in various matrices. [, ]

A: this compound serves as a key intermediate in synthesizing various pharmaceuticals, including benzodiazepines and antifungal agents. [, , ] For example, it's used in the synthesis of flutrimazole, an antifungal medication.

A: Research indicates that this compound derivatives have potential applications in material science, particularly in developing fluorescent probes and sensors. [] Their unique photophysical properties make them suitable for detecting specific analytes or environmental conditions.

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